2-(Aminoethyl)-1-N-Boc-pyrrolidine
Description
“2-(Aminoethyl)-1-N-Boc-pyrrolidine” is a compound that falls under the category of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aminothiazoles, which are significant class of organic medicinal compounds, has been utilized as starting material for the synthesis of diverse range of heterocyclic analogues . Another example is the synthesis of amino cellulose sulfate (ACS) which was prepared by a three-step synthesis starting with the functionalization of microcrystalline cellulose with p-toluenesulfonyl (tosyl) groups .Scientific Research Applications
Chiral Peptide Nucleic Acids (PNAs)
- Scientific Field : Biochemistry
- Application Summary : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .
- Methods of Application : The synthesis of chiral PNAs involves the introduction of a substituent in the N-(2-aminoethyl)glycine backbone .
- Results or Outcomes : The modifications in the PNA backbone improve its antisense and antigene properties. The chiral PNAs have shown promising results in hybridization and are resistant to nucleases and proteases .
Inhibition of Store-Operated Calcium Entry (SOCE)
- Scientific Field : Pharmacology
- Application Summary : 2-Aminoethyl Diphenylborinate (2-APB) derivatives have been used for the inhibition of SOCE in MDA-MB-231 breast cancer cells .
- Methods of Application : Several novel derivatives of 2-APB were synthesized, introducing halogen and other small substituents systematically on each position of one of the phenyl rings .
- Results or Outcomes : The structural changes of 2-APB affect the SOCE modulation activity at different compound concentrations in MDA-MB-231 breast cancer cells .
Ethanolamine
- Scientific Field : Biochemistry
- Application Summary : Ethanolamine (2-aminoethanol, monoethanolamine, ETA, or MEA) is a naturally occurring organic chemical compound. The molecule is bifunctional, containing both a primary amine and a primary alcohol .
- Methods of Application : Ethanolamine is commonly used as a building block for the synthesis of polycarboxylic acids and their salts, and chelating agents .
- Results or Outcomes : Ethanolamine is a component in the formation of cellular membranes and is thus a molecular building block for life .
Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide
- Scientific Field : Material Science
- Application Summary : Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide has been used as an efficient 2D material for Cerium-Ion Fluorescent Sensor Applications .
- Methods of Application : The covalent functionalization of tris(2-aminoethyl)amine (tren) onto the graphene oxide surface is achieved by the ring opening of epoxide with primary amine moieties .
- Results or Outcomes : The intercalated material shows a good selective fluorescent chemosensor for the cerium ion in aqueous solution .
Tris(2-aminoethyl)amine
- Scientific Field : Environmental Science
- Application Summary : Tris(2-aminoethyl)amine can be grafted with multi-walled carbon nanotube (MWCNT) for use in solid phase extraction of metal ions .
- Methods of Application : The grafting process involves the covalent attachment of Tris(2-aminoethyl)amine to the surface of MWCNT .
- Results or Outcomes : The grafted material can be used for wastewater treatment based applications, specifically for the extraction of metal ions .
Ethanolamine
- Scientific Field : Biochemistry
- Application Summary : Ethanolamine (2-aminoethanol, monoethanolamine, ETA, or MEA) is a naturally occurring organic chemical compound. The molecule is bifunctional, containing both a primary amine and a primary alcohol .
- Methods of Application : Ethanolamine is commonly used as a building block for the synthesis of polycarboxylic acids and their salts, and chelating agents .
- Results or Outcomes : Ethanolamine is a component in the formation of cellular membranes and is thus a molecular building block for life .
Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide
- Scientific Field : Material Science
- Application Summary : Tris-(2-aminoethyl)amine-Intercalated Graphene Oxide has been used as an efficient 2D material for Cerium-Ion Fluorescent Sensor Applications .
- Methods of Application : The covalent functionalization of tris(2-aminoethyl)amine (tren) onto the graphene oxide surface is achieved by the ring opening of epoxide with primary amine moieties .
- Results or Outcomes : The intercalated material shows a good selective fluorescent chemosensor for the cerium ion in aqueous solution .
Tris(2-aminoethyl)amine
- Scientific Field : Environmental Science
- Application Summary : Tris(2-aminoethyl)amine can be grafted with multi-walled carbon nanotube (MWCNT) for use in solid phase extraction of metal ions .
- Methods of Application : The grafting process involves the covalent attachment of Tris(2-aminoethyl)amine to the surface of MWCNT .
- Results or Outcomes : The grafted material can be used for wastewater treatment based applications, specifically for the extraction of metal ions .
properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKQOGWPICUKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627343 | |
Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminoethyl)-1-N-Boc-pyrrolidine | |
CAS RN |
370069-29-7 | |
Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 370069-29-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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